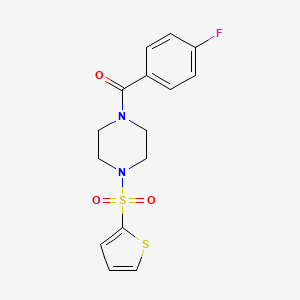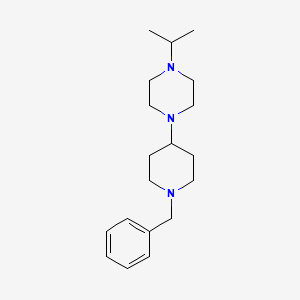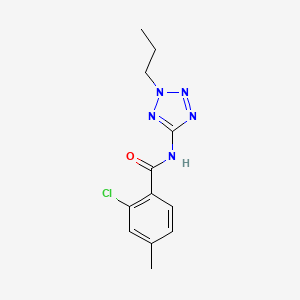
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has been extensively studied for its potential use in the field of medicine. It is a member of the sulfonylurea family of drugs, which are commonly used to treat type 2 diabetes. However, DMS 19491 has shown promise in a variety of other applications, including as an anti-inflammatory agent and as a treatment for cancer.
Mécanisme D'action
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called ATP-sensitive potassium (KATP) channels. This leads to an increase in intracellular calcium, which in turn triggers a variety of cellular responses.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have neuroprotective effects and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 in lab experiments is that it is a relatively stable and easy to handle compound. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new derivatives of this compound 19491 that may have improved efficacy and fewer side effects.
In conclusion, this compound 19491 is a promising compound that has shown potential in a variety of scientific research applications. Its anti-inflammatory and anti-cancer properties make it a particularly attractive candidate for further study, and there are many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is a complex process that involves several steps. The first step is the preparation of N-methyl-N-(2,4-dimethylphenyl)glycinamide, which is then reacted with phenylsulfonyl chloride to form N-methyl-N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinamide. This compound is then treated with sodium hydroxide to produce the final product, this compound 19491.
Applications De Recherche Scientifique
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound 19491 can inhibit the production of inflammatory cytokines, which are involved in the development of many chronic diseases.
Another area of research is the use of this compound 19491 as a treatment for cancer. Studies have shown that this compound 19491 can inhibit the growth of cancer cells in vitro and in vivo, and may also enhance the effectiveness of other cancer treatments such as chemotherapy.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)19(12-17(20)18-3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMUAVVONMIZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)


![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)






![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)